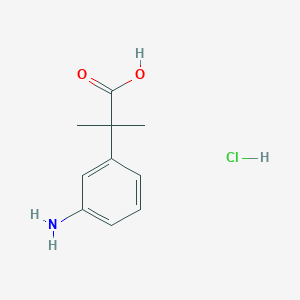

2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride

説明

The compound “2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride” is a derivative of 3-Aminophenylboronic acid . Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other molecules that have vicinal (neighboring) hydroxyl groups .

Synthesis Analysis

While specific synthesis methods for “2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride” were not found, there are general methods for synthesizing boronic acids and their derivatives. For example, one study describes the synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction .

Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride” were not found, boronic acids are known to undergo a variety of reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions .

科学的研究の応用

Hemoglobin Oxygen Affinity Modulation

- Compounds structurally related to 2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride have been shown to effectively decrease the oxygen affinity of human hemoglobin A, indicating potential applications in clinical or biological areas that benefit from a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).

Synthesis of Polyester and Copolyesters

- A study demonstrated the use of N,N-di(2-hydroxyethyl)-3-aminopropionic acid, a compound related to 2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride, for the preparation of polyesters having amino acid moieties in the main chain. This research provides insight into potential applications in polymer science and materials engineering (Wang & Nakamura, 1994).

Asymmetric Biocatalysis in Pharmaceutical Intermediates

- The compound has been investigated for its role in the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate. This highlights its potential application in the production of enantiopure compounds, crucial in drug research and development (Li et al., 2013).

Pyruvate Dehydrogenase Kinase Inhibition

- Anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, which is structurally similar, have been optimized as inhibitors of pyruvate dehydrogenase kinase. This has implications in the treatment of conditions involving inappropriate blood lactate elevation (Bebernitz et al., 2000).

Synthesis of Methacrylic Acid

- Research has explored the production of methacrylic acid through bioconversion of 2-methyl-1,3-propanediol to 3-hydroxy-2-methylpropionic acid, followed by catalytic dehydration. This suggests potential applications in industrial chemistry and environmental technology (Pyo et al., 2012).

Enantioseparation of Amino Compounds

- o-Phthalaldehyde combined with d-3-mercapto-2-methylpropionic acid has been used for the enantioseparation of various amino compounds, which is significant for chemo-enzymatic processes and pharmaceutical chemistry (Duchateau et al., 1992).

特性

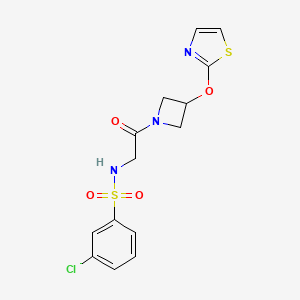

IUPAC Name |

2-(3-aminophenyl)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(2,9(12)13)7-4-3-5-8(11)6-7;/h3-6H,11H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYZUJFMXATDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2378804.png)

![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)

![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2378815.png)

![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)

![N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B2378817.png)

![3-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B2378821.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2378824.png)

![N~4~-(3-chlorobenzyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2378825.png)

![3-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide](/img/structure/B2378827.png)